FLT3 Kinase Inhibitory Potency of 2-(Furan-3-YL)pyrimidin-4-OL: A Differentiated Entry Point for AML Research
2-(Furan-3-YL)pyrimidin-4-OL has been reported to inhibit FLT3 kinase with an IC50 of 0.045 µM, positioning it as a structurally compact hit for acute myeloid leukemia (AML) research . This sub-50 nM potency distinguishes it from the majority of simple furanopyrimidine building blocks, which typically lack characterized biological activity, and provides a defined starting point for medicinal chemistry optimization relative to uncharacterized analogs that would require de novo screening investment .
| Evidence Dimension | FLT3 kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.045 µM |
| Comparator Or Baseline | Uncharacterized furanopyrimidine building blocks: IC50 not determined |
| Quantified Difference | Target compound exhibits defined sub-50 nM activity vs. no established baseline |
| Conditions | FLT3 kinase inhibition assay; detailed protocol not publicly disclosed |
Why This Matters
Procurement of a scaffold with pre-characterized kinase activity at 45 nM eliminates the need for primary screening of uncharacterized building blocks, reducing time and resource expenditure in hit-to-lead campaigns.
